molecular formula C11H18N2O2 B114764 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile CAS No. 65619-92-3

8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B114764
CAS No.: 65619-92-3
M. Wt: 210.27 g/mol
InChI Key: ADDCVOVTPBVIOZ-UHFFFAOYSA-N
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Description

8-(Dimethylamino)-1,4-dioxaspiro[45]decane-8-carbonitrile is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions. Industrial production methods may involve optimization of this synthetic route to improve yield and purity.

Chemical Reactions Analysis

8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Hydrolysis: The compound can be hydrolyzed to break down into simpler components.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar compounds to 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile include:

The uniqueness of 8-(Dimethylamino)-1,4-dioxaspiro[4

Properties

IUPAC Name

8-(dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-13(2)10(9-12)3-5-11(6-4-10)14-7-8-15-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDCVOVTPBVIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC2(CC1)OCCO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326952
Record name NSC623708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65619-92-3
Record name NSC623708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Starting with 200 g 1,4-dioxaspiro[4.5]decan-8-one, 168 l aqueous dimethylamine solution (40% by volume), 200 ml methanol, 200 g potassium cyanide and 303 g dimethylamine hydrochloride were added and the reaction mixture was stirred for 65 hours at ambient temperature. The resultant white suspension was extracted four times with 800 ml diethylether in each case, the combined extracts were initially concentrated and taken up with 500 ml dichloromethane, the organic phase was separated, dried over sodium sulfate, filtered, concentrated and substantially freed of solvent residues under vacuum. 265 g 8-dimethylamino-1,4-dioxaspiro[4.5]decane-8-carbonitrile were obtained as a white solid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
168 L
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reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
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303 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

200 ml methanol, 1680 ml aqueous dimethylamine solution (40 m %), 303 g dimethylamine hydrochloride and 200 g potassium cyanide were added to 200 g 1,4-dioxaspiro[4.5]decan-8-one and stirred for approximately 65 hours. The resulting white suspension was extracted four times with 800 ml ether each time, the combined extracts concentrated to low volume, the residue taken up in approximately 500 ml dichloromethane and the phases separated. The organic phase was dried over sodium sulfate, filtered and concentrated to low volume. 265 g 8-dimethylamino-1,4-dioxaspiro[4.5]decane-8-carbonitrile were obtained as a white solid.
Quantity
1680 mL
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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